molecular formula C8H12N2O2S B1371817 [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol CAS No. 921938-89-8

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol

Cat. No. B1371817
CAS RN: 921938-89-8
M. Wt: 200.26 g/mol
InChI Key: VRNQHSDSVNEOKR-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol, also known as 4-morpholine-1,3-thiazole-5-methanol, is an organic compound with the formula C4H7NO2S. It is a white crystalline solid that is soluble in water. This compound has been studied for its potential use in a variety of applications, including as a reagent in organic synthesis, as an antioxidant, and as a potential therapeutic agent.

Scientific Research Applications

Phosphoinositide 3-kinase Inhibition

Morpholine derivatives, including those related to [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These compounds have shown utility in xenograft models of tumor growth (R. Alexander et al., 2008).

Antitubercular and Antifungal Activity

Certain morpholine derivatives have been synthesized and evaluated for their antitubercular and antifungal activity. These compounds, which include 5-morpholin-4-ylmethyl derivatives, displayed significant antitubercular and antifungal properties (Manjoor. Syed et al., 2013).

Stereoselective Synthesis

The stereoselective synthesis of differentially protected morpholines, related to the chemical structure , has been described. This process involves key steps like oxazolidinone formation and morpholine ring cyclisation (F. Marlin, 2017).

Interaction with Hydrazine Hydrate

Studies on 5-morpholino-1,3-oxazole-4-carbonitriles, which are chemically related, have shown that upon reaction with hydrazine hydrate, these compounds form various recyclization products. This highlights the chemical reactivity and potential for diverse applications of morpholine derivatives (S. Chumachenko et al., 2015).

QSAR Analysis for Antioxidant Activity

A QSAR (Quantitative Structure-Activity Relationship) analysis of morpholine derivatives was conducted to determine their potential as antioxidants. This study provides a theoretical basis for the design of new potential antioxidants (І. Drapak et al., 2019).

Antiproliferative Activity

Morpholine derivatives have been synthesized and evaluated for their antiproliferative activity. These studies aid in understanding the structural requirements for biological activity, potentially leading to new therapeutic agents (S. Benaka Prasad et al., 2018).

Chiral Synthesis for Potential Therapeutics

Chiral synthesis of morpholine derivatives has been studied, demonstrating the potential of these compounds as norepinephrine reuptake inhibitors, which are important in treating certain neurological disorders (J. Prabhakaran et al., 2004).

properties

IUPAC Name

(2-morpholin-4-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c11-6-7-5-9-8(13-7)10-1-3-12-4-2-10/h5,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNQHSDSVNEOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640378
Record name [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

921938-89-8
Record name [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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